molecular formula C19H22N2O3S B299802 2,6-dimethyl-N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

2,6-dimethyl-N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B299802
M. Wt: 358.5 g/mol
InChI Key: BJNBPIQMUMFQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The exact mechanism of action of DMPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMPB has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of inflammatory mediators. DMPB has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer. In addition, DMPB has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play key roles in cell signaling.
Biochemical and Physiological Effects:
DMPB has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and anticancer activity. DMPB has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, cytokines, and chemokines. DMPB has also been shown to reduce pain and fever in various animal models. In addition, DMPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

DMPB has several advantages for lab experiments, including its ease of synthesis, low cost, and broad range of potential applications. However, DMPB also has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of DMPB, including the development of new synthetic methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action. In medicine, future studies could focus on the development of DMPB derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. In agriculture, future studies could focus on the development of DMPB-based pesticides with increased efficacy and reduced environmental impact. In industry, future studies could focus on the synthesis of new compounds using DMPB as a starting material. Overall, the study of DMPB has the potential to lead to the development of new drugs, pesticides, and industrial materials with a broad range of applications.

Synthesis Methods

DMPB can be synthesized using various methods, including the reaction of 2,6-dimethyl-4-nitroaniline with 2-methylphenyl isocyanate, followed by reduction of the nitro group with tin(II) chloride. Another method involves the reaction of 2,6-dimethyl-4-aminophenol with 2-methylphenyl isocyanate, followed by sulfonation with chlorosulfonic acid. DMPB can also be synthesized using other methods, including the reaction of 2,6-dimethyl-4-aminophenol with 2-methylphenyl isocyanate, followed by acylation with acetic anhydride.

Scientific Research Applications

DMPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, DMPB has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. DMPB has also been shown to have potential anticancer activity, as it inhibits the growth of various cancer cell lines. In agriculture, DMPB has been shown to have potential insecticidal and fungicidal activity, making it a potential candidate for the development of new pesticides. In industry, DMPB has been used as a starting material for the synthesis of various other compounds.

properties

Product Name

2,6-dimethyl-N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2,6-dimethyl-N-(2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-13-7-4-5-8-17(13)20-25(23,24)19-14(2)11-16(12-15(19)3)21-10-6-9-18(21)22/h4-5,7-8,11-12,20H,6,9-10H2,1-3H3

InChI Key

BJNBPIQMUMFQTH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)N3CCCC3=O)C

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)N3CCCC3=O)C

Origin of Product

United States

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